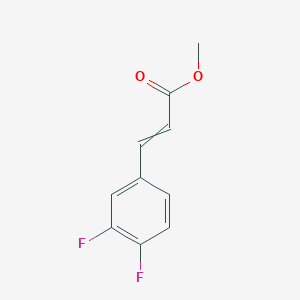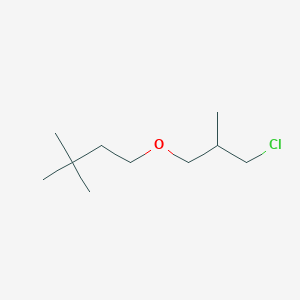
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane is an organic compound with a complex structure that includes a chlorinated propoxy group attached to a dimethylbutane backbone
准备方法
The synthesis of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-chloro-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution with hydroxide may produce alcohols.
科学研究应用
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorinated propoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research and potential therapeutic applications.
相似化合物的比较
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane can be compared with similar compounds such as:
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the dimethylbutane backbone.
3,3-Dimethylbutanol: Another related compound that serves as a precursor in the synthesis of this compound.
Other Halogenated Ethers: Compounds with similar structures but different halogen atoms or alkyl groups, which may exhibit different reactivity and applications.
属性
分子式 |
C10H21ClO |
|---|---|
分子量 |
192.72 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI 键 |
LELFQFCRDJVTOO-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCC(C)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


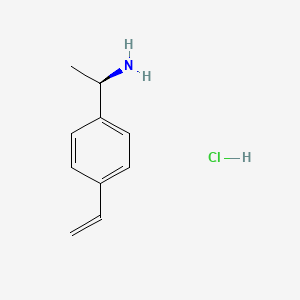

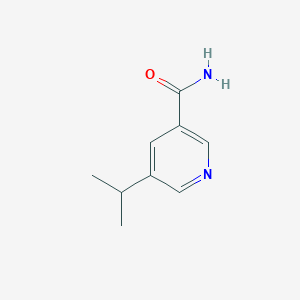
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
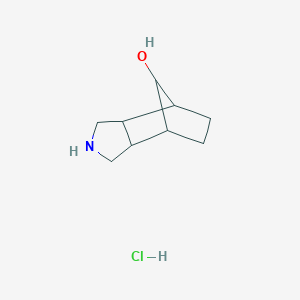
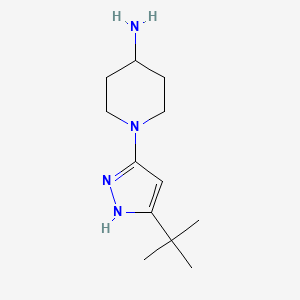
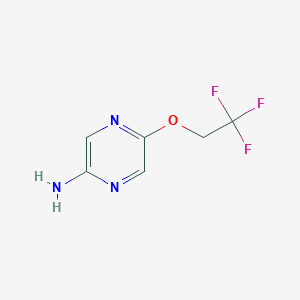
![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
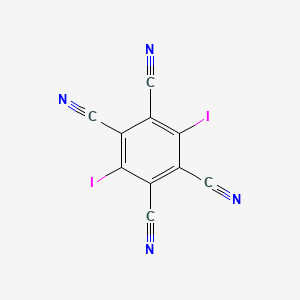
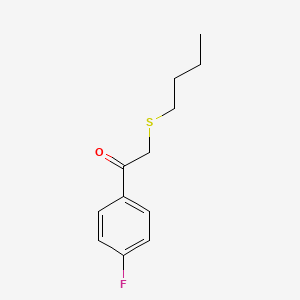
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)

